molecular formula C24H34N4O4S B2448666 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 898460-70-3

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2448666
CAS No.: 898460-70-3
M. Wt: 474.62
InChI Key: WRANBQLFSWTYLX-UHFFFAOYSA-N
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Description

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H34N4O4S and its molecular weight is 474.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with complex structures often undergo synthesis for the purpose of exploring their antimicrobial properties. For example, research on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings has shown promising antimicrobial activities. These studies typically involve the synthesis of a variety of heterocyclic compounds to test against different bacterial and fungal strains, aiming to discover new antimicrobial agents that could lead to the development of new antibiotics or antifungal medications (Hossan et al., 2012).

Anti-inflammatory and Analgesic Agents

Another significant area of application for such compounds is in the development of anti-inflammatory and analgesic agents. Researchers have synthesized novel compounds from precursors like visnaginone and khellinone, demonstrating potential as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory activities. This research avenue is particularly important for creating new drugs that can more effectively manage pain and inflammation with fewer side effects (Abu‐Hashem et al., 2020).

Heterocyclic Synthesis

The field of heterocyclic chemistry, where compounds like the one mentioned are synthesized and modified to create new molecules with potential pharmacological activities, is vast and diverse. Research on enaminones as building blocks for synthesizing nicotinic acid and thienopyridine derivatives is an example of how complex molecules serve as precursors in synthesizing heterocyclic compounds with a range of applications, from materials science to drug development (Abdel-Khalik et al., 2004).

Molecular Structure Studies

Studies on the molecular structure of related compounds, such as the analysis of pyrimidinone derivatives through X-ray crystallography and quantum-chemical calculations, contribute to our understanding of their chemical behavior and potential applications in drug design and materials science. Such research helps in predicting the reactivity and interactions of new compounds, aiding in the synthesis of molecules with desired properties (Craciun et al., 1999).

Properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O4S/c1-5-27(6-2)11-8-12-28-21-10-7-9-20(21)23(26-24(28)30)33-16-22(29)25-17-13-18(31-3)15-19(14-17)32-4/h13-15H,5-12,16H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRANBQLFSWTYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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